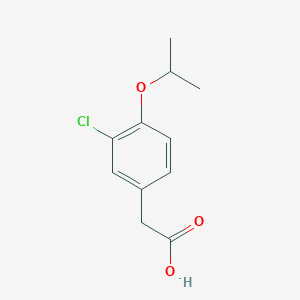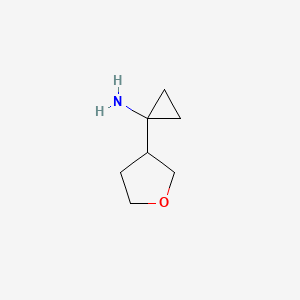
1-(Oxolan-3-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolan-3-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol It is characterized by a cyclopropane ring attached to an oxolane (tetrahydrofuran) ring, with an amine group at the cyclopropane ring
Métodos De Preparación
The synthesis of 1-(Oxolan-3-yl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.
Oxolane Ring Formation: The oxolane ring can be synthesized via the cyclization of a suitable diol or through the ring-opening of an epoxide.
Amine Introduction:
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
1-(Oxolan-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired reaction pathway.
Aplicaciones Científicas De Investigación
1-(Oxolan-3-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Oxolan-3-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparación Con Compuestos Similares
1-(Oxolan-3-yl)cyclopropan-1-amine can be compared with similar compounds such as:
1-(Tetrahydrofuran-3-yl)cyclopropan-1-amine: Similar structure but with different substituents on the cyclopropane ring.
Cyclopropylamine: Lacks the oxolane ring, resulting in different chemical properties and reactivity.
Oxolane derivatives: Compounds with variations in the substituents on the oxolane ring, leading to different biological activities.
The uniqueness of this compound lies in its combination of the cyclopropane and oxolane rings, providing a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-(oxolan-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H13NO/c8-7(2-3-7)6-1-4-9-5-6/h6H,1-5,8H2 |
Clave InChI |
XFQJUQLTALCDAR-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)


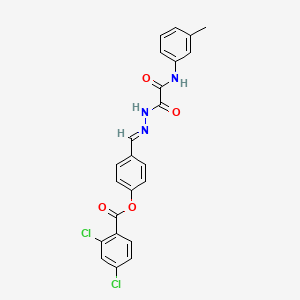

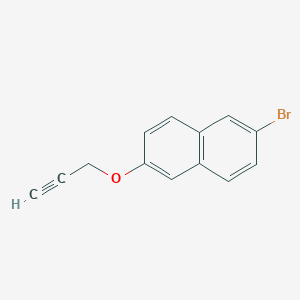
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)
![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)
![4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12049717.png)
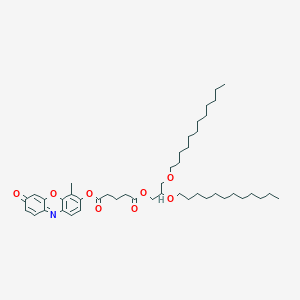
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)
